Sodium cholesteryl sulfate

Description

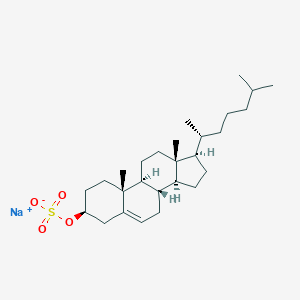

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Sodium Cholesteryl Sulfate in Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is an integral component of mammalian cell membranes, where it plays a crucial role in modulating membrane biophysical properties and cellular signaling pathways. Unlike its well-studied precursor, cholesterol, the anionic nature of the sulfate group at the 3β-position imparts unique characteristics to CS, influencing its localization and function within the lipid bilayer. This technical guide provides a comprehensive overview of the multifaceted functions of sodium cholesteryl sulfate in cell membranes, with a focus on its impact on membrane fluidity, permeability, and its involvement in key signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental evidence, methodologies, and the physiological significance of this vital lipid.

Introduction to Sodium Cholesteryl Sulfate

Sodium cholesteryl sulfate is an endogenous metabolite of cholesterol, synthesized by the sulfotransferase enzyme SULT2B1b. This enzymatic modification converts the amphipathic cholesterol molecule into an anionic lipid, significantly altering its behavior within the cell membrane. Found in various tissues, with particularly high concentrations in the epidermis, red blood cells, and sperm, CS is implicated in a range of physiological processes, from skin barrier formation to sperm capacitation. Its unique structural properties dictate its orientation primarily at the membrane-water interface, where it exerts its influence on the physical and functional characteristics of the cell membrane.

Biophysical Interactions of Sodium Cholesteryl Sulfate in the Cell Membrane

The introduction of a charged sulfate group dramatically alters the interaction of the sterol molecule with surrounding lipids and proteins. This section delves into the quantifiable effects of CS on key membrane properties.

Membrane Fluidity and Order

Sodium cholesteryl sulfate has a distinct impact on the fluidity and order of the lipid bilayer, which is dependent on the existing lipid composition, particularly the baseline cholesterol content.

In cholesterol-poor membranes, increasing concentrations of CS lead to a slight increase in membrane rigidity.[1] This is evidenced by a minor increase in fluorescence anisotropy values.[1] However, in cholesterol-rich membranes, which are already in a more ordered state, the effect of CS on fluidity is negligible.[1]

Conversely, CS has a more pronounced ordering effect on the membrane, as indicated by Laurdan Generalized Polarization (GP) measurements. This suggests that while CS may not significantly hinder the rotational freedom of lipid tails (fluidity), it promotes a more tightly packed and ordered arrangement of the lipid headgroups at the membrane surface.[1]

Data Presentation: Effect of Sodium Cholesteryl Sulfate on Membrane Fluidity and Order

| Membrane Model System | CS Concentration (mol%) | Fluorescence Anisotropy () | Laurdan Generalized Polarization (GP) | Observed Effect |

| Cholesterol-Poor (PLPC:Chol 95:5) | 0 | Baseline | Baseline | - |

| 2 | Slight Increase | Noticeable Increase | Increased Order | |

| 5 | Slight Increase | Noticeable Increase | Increased Order | |

| 10 | Noticeable Increase | Significant Increase | Decreased Fluidity, Increased Order[1] | |

| Cholesterol-Rich (Epithelial-like) | 0 | Baseline | Baseline | - |

| 2-10 | Negligible Change | Slight Increase | Minimal effect on fluidity, slight increase in order[1] |

Membrane Permeability

The presence of sodium cholesteryl sulfate in the membrane can significantly influence the passage of water and other small molecules across the bilayer.

Studies on droplet interface bilayers (DIBs) composed of DPhPC have shown that the inclusion of CS reduces the passive water permeability rate.[2] In symmetric DIBs containing CS, the activation energy for water permeation increases, suggesting a more significant energy barrier for water to cross the membrane.[2] Asymmetric bilayers with CS in only one leaflet exhibit an intermediate activation energy, indicating that the effect of CS on permeability is localized to the leaflet in which it resides.[2]

Data Presentation: Effect of Sodium Cholesteryl Sulfate on Water Permeability

| Membrane Composition | Osmotic Water Permeability (Pf) | Activation Energy (Ea) (kcal/mol) |

| DPhPC (Control) | Baseline | ~12-13 |

| DPhPC with S-Chol (Symmetric) | Reduced | 17-18[2] |

| DPhPC with S-Chol (Asymmetric) | Intermediate Reduction | 14-15[2] |

Signaling Pathways Involving Sodium Cholesteryl Sulfate

Beyond its structural role, sodium cholesteryl sulfate is a key signaling molecule, particularly in the process of epidermal differentiation.

The Cholesterol Sulfate Cycle in Epidermal Differentiation

In the epidermis, a dynamic "cholesterol sulfate cycle" is crucial for maintaining skin barrier function and regulating desquamation (the shedding of dead skin cells).

-

Synthesis: In the lower layers of the epidermis, cholesterol is converted to cholesteryl sulfate by the enzyme SULT2B1b .

-

Function: As keratinocytes differentiate and move towards the outer layers, the accumulation of CS activates signaling pathways that promote the expression of key differentiation markers such as filaggrin and loricrin.

-

Hydrolysis: In the outermost layer, the stratum corneum, the enzyme steroid sulfatase (STS) hydrolyzes CS back to cholesterol. This decrease in CS concentration is essential for the activity of proteases that break down the connections between corneocytes, allowing for normal skin shedding.

A deficiency in STS leads to the accumulation of CS, resulting in the genetic skin disorder X-linked ichthyosis, characterized by dry, scaly skin.

Activation of Protein Kinase C (PKC)

Sodium cholesteryl sulfate has been identified as a direct activator of the eta isoform of Protein Kinase C (PKCη), a key enzyme in keratinocyte differentiation.

-

Activation: CS binds to and activates PKCη.

-

Downstream Effects: Activated PKCη then phosphorylates downstream targets, leading to an increased expression of terminal differentiation proteins like filaggrin and loricrin. These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment. In more ordered, less hydrated membrane environments (gel phase), its emission maximum is around 440 nm. In more disordered, hydrated environments (liquid-crystalline phase), the emission maximum shifts to around 490 nm. The Generalized Polarization (GP) value is a ratiometric measurement of this shift and provides a quantitative measure of membrane order.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)

-

Liposome suspension or cell suspension

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer with excitation and emission monochromators and polarizers

Procedure:

-

Liposome/Cell Staining:

-

Prepare a suspension of liposomes or cells in buffer at the desired concentration.

-

Add Laurdan stock solution to the suspension to a final concentration of 1-5 µM.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

-

-

Fluorescence Measurement:

-

Transfer the stained suspension to a quartz cuvette.

-

Set the excitation wavelength to 350 nm.

-

Record the emission spectrum from 400 nm to 550 nm.

-

Alternatively, measure the fluorescence intensity at the emission maxima for the gel (I440) and liquid-crystalline (I490) phases.

-

-

GP Calculation:

-

Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

GP values range from +1 (highly ordered) to -1 (highly disordered).

-

Workflow for Laurdan GP Measurement:

Conclusion

Sodium cholesteryl sulfate is a critical, yet often overlooked, component of mammalian cell membranes. Its unique anionic nature confers functions distinct from cholesterol, particularly in modulating membrane order and permeability. Furthermore, its role as a signaling molecule in vital processes such as epidermal differentiation highlights its importance in cellular physiology. A comprehensive understanding of the biophysical and signaling functions of sodium cholesteryl sulfate is essential for researchers in cell biology, dermatology, and drug development, as it presents a potential target for therapeutic intervention in a variety of physiological and pathological conditions. Further research is warranted to fully elucidate the quantitative effects of CS on a wider range of membrane properties and to explore its interactions with membrane proteins in greater detail.

References

- 1. Cholesterol Sulfate in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Water Permeability across Symmetric and Asymmetric Droplet Interface Bilayers: Interaction of Cholesterol Sulfate with DPhPC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Sodium Cholesteryl Sulfate in Sperm Capacitation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sperm capacitation is a critical series of physiological modifications that mammalian spermatozoa must undergo to acquire the ability to fertilize an oocyte. A pivotal event initiating this cascade is the removal of cholesterol from the sperm's plasma membrane, which leads to increased membrane fluidity and permeability. Cholesteryl sulfate (B86663), localized predominantly in the plasma membrane overlying the acrosome, plays a crucial role as a membrane stabilizer and enzyme inhibitor.[1][2][3] The prevailing hypothesis posits that upon entering the female reproductive tract, enzymatic cleavage of the sulfate moiety from cholesteryl sulfate is a key triggering event. This desulfation facilitates the efflux of cholesterol, mediated by acceptors like albumin, thereby initiating the downstream signaling pathways essential for capacitation, including the activation of protein kinase A (PKA) and subsequent protein tyrosine phosphorylation.[1][4] This guide provides a detailed overview of the molecular mechanisms, presents quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways.

Introduction to Sperm Capacitation

For successful fertilization, mammalian sperm must reside in the female reproductive tract for a finite period to undergo a series of biochemical transformations collectively known as capacitation.[5] This process renders the sperm competent to undergo the acrosome reaction (AR), exhibit hyperactivated motility, and ultimately fuse with the oocyte.[6] The molecular underpinnings of capacitation are complex, involving significant changes in the sperm's plasma membrane, ion permeability, and intracellular signaling cascades.[7] A central and initiating event in this process is the efflux of cholesterol from the sperm plasma membrane, a process regulated by sterols and their derivatives.[4][8]

The Role of Cholesteryl Sulfate in Sperm Membrane Dynamics

The sperm plasma membrane has a unique lipid composition, with a high concentration of cholesterol that maintains its stability and low permeability.[2] Cholesteryl sulfate, a sulfated variant of cholesterol, is a significant component of the human sperm membrane, particularly concentrated in the plasma membrane overlying the acrosome.[1][3]

Key Functions:

-

Membrane Stabilization: The bulky, charged sulfate group of cholesteryl sulfate provides stability to the sperm head's membrane, preventing premature acrosomal enzyme release.[1][9][10]

-

Enzyme Inhibition: Cholesteryl sulfate is believed to act as an inhibitor of acrosin, a key acrosomal enzyme, further ensuring that the acrosome reaction does not occur prematurely.[2]

During epididymal transit, spermatozoa accumulate cholesteryl sulfate, which effectively "decapacitates" or stabilizes them for storage.[2] A higher cholesterol sulfate/seminolipid ratio has been observed in the semen of oligoasthenozoospermic patients, suggesting its critical role in sperm quality and function.[2]

The Desulfation Hypothesis: The Trigger for Capacitation

A leading hypothesis proposes that the initiation of capacitation in the female reproductive tract involves the enzymatic removal of the sulfate group from cholesteryl sulfate by a steryl-sulfatase enzyme present in the female tract.[1] This desulfation event is the proposed trigger that destabilizes the membrane and facilitates the subsequent removal of cholesterol.[1][9]

Caption: Logical flow of cholesteryl sulfate's role in initiating capacitation.

Mechanism of Action: Downstream Signaling Pathways

The removal of cholesteryl sulfate and subsequent cholesterol efflux initiates a well-defined signaling cascade.

-

Increased Membrane Fluidity: Cholesterol removal increases the fluidity of the plasma membrane.[7] This allows for the reorganization of membrane proteins and lipids, which is essential for subsequent signaling events.[11][12]

-

Altered Ion Permeability: The change in membrane fluidity leads to an influx of bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[7][8]

-

Activation of Soluble Adenylyl Cyclase (sAC): Bicarbonate ions directly activate sAC, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][13]

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]

-

Protein Tyrosine Phosphorylation: PKA activation leads to a cascade of phosphorylation events, culminating in the tyrosine phosphorylation of a specific subset of sperm proteins. This is a hallmark of capacitated sperm.[4][13]

These events collectively prepare the sperm for hyperactivated motility and the acrosome reaction upon binding to the zona pellucida.

References

- 1. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alteration of Cholesterol Sulfate/Seminolipid Ratio in Semen Lipid Profile of Men With Oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of cholesterol efflux in regulating the fertilization potential of mammalian spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of sperm capacitation and the acrosome reaction: role of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways that regulate sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Sperm Lipid Markers of Male Fertility in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perspective on plasma membrane cholesterol efflux and spermatozoal function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - The role of cholesterol efflux in regulating the fertilization potential of mammalian spermatozoa [jci.org]

- 13. oncotarget.com [oncotarget.com]

An In-Depth Technical Guide to the Synthesis of Sodium Cholesteryl Sulfate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of sodium cholesteryl sulfate (B86663), a vital sterol sulfate involved in numerous physiological processes. Detailed experimental protocols are presented, alongside data summaries and visualizations of relevant biological pathways to support researchers in the fields of biochemistry, drug development, and molecular biology.

Introduction

Sodium cholesteryl sulfate is the sodium salt of the 3β-sulfate ester of cholesterol. It is an endogenous steroid derivative implicated in a variety of biological functions, including membrane stabilization, cell signaling, and lipid metabolism. Notably, it acts as a signaling molecule, modulating the activity of Protein Kinase C (PKC) isoforms and playing a role in the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which governs cholesterol homeostasis. Its multifaceted roles make it a molecule of significant interest for in vitro and in vivo research.

Chemical Synthesis of Sodium Cholesteryl Sulfate

Two primary methods are commonly employed for the chemical synthesis of cholesteryl sulfate: one utilizing a pyridine-sulfur trioxide complex and another employing sulfamic acid. The former is widely regarded for its efficiency in sulfating alcohols.

Method 1: Synthesis using Pyridine-Sulfur Trioxide Complex

This method is a highly effective and widely used procedure for the sulfation of cholesterol.

Experimental Protocol:

-

Dissolution of Cholesterol: Dissolve cholesterol in anhydrous pyridine (B92270) in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Sulfating Agent: In a separate flask, create a slurry of pyridine-sulfur trioxide complex in anhydrous pyridine.

-

Reaction: Slowly add the pyridine-sulfur trioxide slurry to the cholesterol solution with continuous stirring. The reaction is typically conducted at room temperature and allowed to proceed overnight.

-

Work-up:

-

Terminate the reaction by adding toluene (B28343) and evaporating the solvent under reduced pressure. This step should be repeated multiple times to ensure the complete removal of pyridine.

-

Dissolve the resulting crude product in methanol (B129727).

-

Adjust the pH to approximately 8 with a saturated solution of sodium hydroxide (B78521) in methanol to form the sodium salt.

-

-

Purification: Evaporate the solvent and purify the crude sodium cholesteryl sulfate using silica (B1680970) gel column chromatography. A mobile phase with a gradient of toluene/ethanol, for example from 9:5 to 1:1, can be employed for effective purification.[1]

Method 2: Synthesis using Sulfamic Acid

This method offers a more straightforward approach to the sulfation of cholesterol.

Experimental Protocol:

-

Dissolution of Cholesterol: In a three-necked flask equipped with a heating mantle and magnetic stirrer, dissolve cholesterol in N,N-Dimethylformamide (DMF) with heating and stirring.

-

Reaction: Once the cholesterol is completely dissolved, add sulfamic acid. A molar ratio of cholesterol to sulfamic acid of approximately 1:1.5 is a common starting point. Heat the reaction mixture to 68°C and stir vigorously for about 2 hours.[1]

-

Crystallization: After the reaction is complete, cool the mixture to 25°C and continue stirring to facilitate crystallization.

-

Isolation and Washing: Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.

-

Purification: The intermediate product can be further purified by column chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and properties of sodium cholesteryl sulfate.

| Parameter | Method/Analysis | Value | Reference |

| Synthesis Yield | Sulfamic Acid in DMF | 92.4% | ChemicalBook |

| Purity | HPLC | ≥ 98% | Chem-Impex |

| Purity | TLC | ≥98% | Sigma-Aldrich[2] |

| Molecular Formula | - | C₂₇H₄₅NaO₄S | PubChem[3] |

| Molecular Weight | - | 488.7 g/mol | PubChem[3] |

Characterization of Sodium Cholesteryl Sulfate

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of cholesteryl sulfate will show characteristic peaks for the steroid backbone. A spectrum for cholesteryl sulfate in DMSO-d6 is available in the Human Metabolome Database (HMDB0000653), which can be used as a reference.[4]

-

¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the 27 carbon atoms of the cholesterol skeleton. The carbon attached to the sulfate group will show a significant downfield shift compared to cholesterol.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will exhibit characteristic absorption bands for the sulfate group, typically in the regions of 1210-1280 cm⁻¹ (asymmetric S=O stretching) and 1040-1080 cm⁻¹ (symmetric S=O stretching). The broad O-H stretching band present in the cholesterol spectrum (around 3400 cm⁻¹) will be absent in the successfully sulfated product.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of sodium cholesteryl sulfate. A characteristic fragmentation pattern involves the loss of the sulfate group (SO₃), resulting in a product ion corresponding to the cholesterol backbone.

-

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of sodium cholesteryl sulfate using the pyridine-sulfur trioxide method, followed by purification.

Caption: Workflow for Sodium Cholesteryl Sulfate Synthesis.

Signaling Pathway: Activation of Protein Kinase C η (PKCη)

Sodium cholesteryl sulfate has been identified as a second messenger that activates the η isoform of Protein Kinase C (PKCη), which is involved in processes like squamous cell differentiation.[1][5][6]

Caption: PKCη Activation by Sodium Cholesteryl Sulfate.

Signaling Pathway: Role in SREBP-2 Mediated Cholesterol Synthesis

Sodium cholesteryl sulfate can activate the SREBP-2 pathway, which in turn upregulates the expression of genes involved in cholesterol biosynthesis.

Caption: SREBP-2 Pathway Modulation by SCS.

Experimental Protocol: In Vitro SREBP-2 Activation Assay

The synthesized sodium cholesteryl sulfate can be used to investigate its effect on the activation of the SREBP-2 transcription factor in cell-based assays. An ELISA-based method is a common and sensitive approach.[7]

Objective: To measure the DNA-binding activity of SREBP-2 in nuclear extracts of cells treated with sodium cholesteryl sulfate.

Materials:

-

Cultured cells (e.g., HepG2 human liver cells)

-

Cell culture medium and supplements

-

Sodium cholesteryl sulfate (synthesized and purified)

-

Vehicle control (e.g., DMSO)

-

Nuclear Extraction Kit

-

SREBP-2 Transcription Factor Assay Kit (ELISA-based)

-

96-well plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere and grow.

-

Treat the cells with varying concentrations of sodium cholesteryl sulfate (and a vehicle control) for a specified period (e.g., 24 hours).

-

-

Preparation of Nuclear Extracts:

-

Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

-

SREBP-2 DNA Binding Assay (ELISA):

-

Perform the assay according to the SREBP-2 Transcription Factor Assay Kit manual. This typically involves:

-

Adding equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the SREBP response element.

-

Incubating to allow SREBP-2 to bind to the DNA.

-

Washing to remove unbound proteins.

-

Adding a primary antibody specific to SREBP-2.

-

Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Adding the developing solution (a chromogenic substrate for HRP).

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of SREBP-2 bound to the DNA.

-

Compare the absorbance values of the sodium cholesteryl sulfate-treated samples to the vehicle control to determine the effect on SREBP-2 activation.

-

Workflow for SREBP-2 Activation Assay

Caption: SREBP-2 Activation Assay Workflow.

References

- 1. Cholesterol sulfate, a novel activator for the eta isoform of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium cholesteryl sulfate | C27H45NaO4S | CID 23679068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Cholesterol sulfate, an activator of protein kinase C mediating squamous cell differentiation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol sulfate, a second messenger for the eta isoform of protein kinase C, inhibits promotional phase in mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Endogenous Regulation of Sodium Cholesteryl Sulfate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), the 3β-sulfate ester of cholesterol, is a crucial, biologically active metabolite involved in a wide array of physiological processes.[1] Far from being an inert byproduct, CS functions as a key signaling molecule and a structural component of cellular membranes.[1][2] Its endogenous levels are meticulously regulated by the interplay between its synthesis by sulfotransferase 2B1b (SULT2B1b) and its hydrolysis by steroid sulfatase (STS).[1] This balance is critical for maintaining cellular and tissue homeostasis. Dysregulation of CS metabolism is implicated in the pathophysiology of several diseases, including X-linked ichthyosis, various cancers, and metabolic disorders.[1][3] This technical guide offers an in-depth exploration of the core mechanisms governing CS metabolism, the signaling networks it influences, and the experimental methodologies used for its investigation.

Core Metabolic Pathway

The metabolism of cholesteryl sulfate is a dynamic cycle involving two principal enzymes that control its formation and breakdown.

-

Synthesis: The sulfation of cholesterol to form cholesteryl sulfate is catalyzed by sulfotransferase SULT2B1b .[4] This enzyme transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol.[1][5]

-

Hydrolysis: The reverse reaction, the conversion of cholesteryl sulfate back to cholesterol, is mediated by the enzyme steroid sulfatase (STS) .[1][3] STS is a hydrolase located in the endoplasmic reticulum that cleaves the sulfate ester bond.[1]

The relative activities of SULT2B1b and STS in a given tissue dictate the local concentration and physiological effects of cholesteryl sulfate.[3]

Key Enzymes in Cholesteryl Sulfate Metabolism

Sulfotransferase 2B1b (SULT2B1b)

SULT2B1b, also known as cholesterol sulfotransferase, is the primary enzyme responsible for synthesizing cholesteryl sulfate in humans.[5][6] It is a member of the cytosolic sulfotransferase family and exhibits specificity for cholesterol and other 3β-hydroxysteroids.[7][8]

-

Tissue Distribution: SULT2B1b is expressed in various tissues, including the liver, skin, prostate, placenta, and gastrointestinal tract.[8][9][10] Its high expression in the epidermis is crucial for skin barrier function.[3][4]

-

Substrate Specificity: While its preferred substrate is cholesterol, SULT2B1b can also sulfate pregnenolone, DHEA, and oxysterols like 25-hydroxycholesterol (B127956) (25-HC).[5][8][11] The sulfation of oxysterols is a key regulatory mechanism, as it converts them from activators to antagonists of the Liver X Receptor (LXR).[6][8]

-

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the SULT2B1 gene can result in allozymes with altered enzymatic activity.[7] These variations can lead to significant inter-individual differences in cholesterol metabolism and disease susceptibility.[7][8]

Steroid Sulfatase (STS)

STS, or steryl-sulfatase, is a microsomal enzyme that hydrolyzes a variety of sulfated steroids, including cholesteryl sulfate, DHEA sulfate (DHEAS), and estrone (B1671321) sulfate (E1S).[12][13] By removing the sulfate group, STS plays a critical role in reactivating steroid hormones and regulating the levels of cholesteryl sulfate.[12]

-

Tissue Distribution: STS is broadly expressed in many tissues, with notably high levels in the liver and placenta.[3][14]

-

Pathophysiological Relevance: Deficiency in STS activity, caused by mutations in the STS gene, leads to the genetic disorder X-linked ichthyosis (XLI).[3] This condition is characterized by the accumulation of cholesteryl sulfate in the skin and plasma, resulting in dry, scaly skin.[3]

Endogenous Regulation by Signaling Pathways

The metabolism of cholesteryl sulfate is intricately linked with major metabolic and signaling networks, primarily through the action of nuclear receptors.

Liver X Receptor (LXR) and SREBP Signaling

LXRs (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[15] They are activated by oxysterols, which are oxidized derivatives of cholesterol.[16][17]

-

Oxysterol Sulfation: SULT2B1b sulfonates LXR-activating oxysterols (e.g., 25-HC).[8]

-

LXR Antagonism: The resulting sulfated oxysterols (e.g., 25HC3S) act as potent antagonists of LXR.[6][8][16]

-

Downregulation of Lipid Synthesis: By inhibiting LXR, 25HC3S leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis. This ultimately reduces intracellular lipid accumulation.[5]

-

Cholesterol Homeostasis: Cholesteryl sulfate itself can suppress the proteolytic activation of SREBP-2, the primary transcription factor governing cholesterol synthesis and uptake, thereby reducing intracellular cholesterol levels.[3] It also promotes the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3]

Hepatocyte Nuclear Factor 4α (HNF4α) Feedback Loop

In the liver, HNF4α is a key transcription factor involved in glucose metabolism.

-

SULT2B1b Induction: The SULT2B1b gene is a transcriptional target of HNF4α.[18]

-

CS Production: Increased HNF4α activity leads to higher SULT2B1b expression and subsequent production of cholesteryl sulfate.[18]

-

Feedback Inhibition: The resulting CS acts as a negative feedback signal, inhibiting the gluconeogenic activity of HNF4α.[9][18] This regulatory loop helps prevent uncontrolled glucose production.[18]

Retinoic Acid-Related Orphan Receptor α (RORα)

Cholesteryl sulfate has been identified as an endogenous ligand for RORα, a nuclear receptor involved in regulating genes related to development and metabolism.[9][19] Activation of RORα by CS is implicated in the expression of skin barrier proteins like filaggrin.[19]

Quantitative Data Summary

Table 1: Relative Activity of SULT2B1b Allozymes

This table summarizes the reported sulfating activity of various SULT2B1b allozymes resulting from non-synonymous single nucleotide polymorphisms (cSNPs), relative to the wild-type (WT) enzyme.[7]

| Allozyme (SNP) | Substrate | Relative Activity (% of WT) | Reference |

| Pro69Ala | Cholesterol | Dramatically Reduced | [7] |

| Thr73Met | Cholesterol | Dramatically Reduced | [7] |

| Arg274Gln | Cholesterol | Dramatically Reduced | [7] |

| Various | DHEA | Varies | [7] |

Note: Specific quantitative values for "dramatically reduced" activity can vary between studies and assay conditions.

Table 2: Representative Concentrations of Cholesteryl Sulfate

The concentration of cholesteryl sulfate varies significantly across different tissues and fluids.

| Tissue/Fluid | Condition | Concentration Range | Reference |

| Human Plasma | Normal | Overlaps with DHEA-Sulfate | [20] |

| Human Plasma | X-Linked Ichthyosis | ~10 times higher than normal | [21] |

| Epidermis | Normal | Highest in granular layer | [22] |

| Epidermis | X-Linked Ichthyosis | Significantly elevated | [3] |

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Sulfate in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying cholesteryl sulfate.[23][24]

1. Sample Preparation and Extraction

- Internal Standard: To a serum sample (e.g., 300 µL), add a deuterated internal standard such as d7-Cholesterol Sulfate to correct for matrix effects and extraction variability.[23][24]

- Protein Precipitation: Add a 4:1 (v/v) solution of acetonitrile (B52724) and zinc sulfate (or a 1:1 mixture of methanol (B129727) and acetonitrile) to precipitate proteins.[23][24] Vortex and incubate (e.g., 15 minutes at -20°C).[23]

- Centrifugation: Centrifuge the sample (e.g., at 14,500 x g for 10 minutes) to pellet the precipitated proteins.[23][24]

- Dilution: Transfer the supernatant to a new tube and dilute with water.[23]

2. Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[23][24]

- Sample Loading: Load the diluted supernatant onto the conditioned cartridge.

- Washing: Wash the cartridge sequentially with water, hexane, and chloroform (B151607) to remove interfering lipids and unbound substances.[23][24]

- Elution: Elute the sulfated steroids, including cholesteryl sulfate, with methanol.[23][24]

3. LC-MS/MS Analysis

- Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[23] Reconstitute the residue in the initial mobile phase.[23][24]

- Chromatography: Inject the reconstituted sample into an LC system equipped with a suitable C18 column for separation.

- Mass Spectrometry: Detect and quantify cholesteryl sulfate and its internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

// Nodes

A[label="1. Sample Prep\n(Serum + Internal Standard)"];

B[label="2. Protein Precipitation\n(Acetonitrile/Methanol)"];

C [label="3. Solid-Phase Extraction\n(C18 Cartridge)"];

D [label="Wash (H₂O, Hexane)\nElute (Methanol)"];

E [label="4. Evaporation &\nReconstitution"];

F [label="5. LC-MS/MS Analysis\n(Separation & Detection)"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Protocol 2: In Vitro Steroid Sulfatase (STS) Activity Assay (Colorimetric/Fluorometric)

This protocol measures the activity of STS by quantifying the hydrolysis of a chromogenic or fluorogenic substrate.

1. Materials

- Cell Line: A cell line expressing STS (e.g., JEG-3) or purified/recombinant STS enzyme.[12][13]

- Assay Buffer: Phosphate buffer (pH 7.4) or Tris-HCl (pH 7.5).[12][13]

- Substrate: p-Nitrophenyl sulfate (pNPS) for a colorimetric assay or 4-methylumbelliferyl sulfate (4-MUS) for a fluorometric assay.[12][13]

- Stop Solution: Sodium hydroxide (B78521) (NaOH) for pNPS or Glycine-NaOH (pH 10.5) for 4-MUS.[12][13]

- Standard: p-nitrophenol (pNP) or 4-methylumbelliferone (B1674119) (4-MU) for the standard curve.[13][25]

- 96-well microplate and a microplate reader .[12][13]

2. Assay Procedure (Whole-Cell Example)

- Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.[12]

- Compound Treatment: For inhibition studies, incubate cells with various concentrations of a test inhibitor for a predetermined time.[12]

- Assay Initiation: Wash the cells with assay buffer. Add the substrate solution (e.g., pNPS in assay buffer) to each well to start the reaction.[12]

- Incubation: Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow the enzymatic reaction to proceed.[12]

- Reaction Termination: Stop the reaction by adding the stop solution.[12]

- Measurement: Measure the absorbance (e.g., 405 nm for p-nitrophenol) or fluorescence (Ex: 360 nm, Em: 460 nm for 4-MU) using a microplate reader.[12][13]

3. Data Analysis

- Subtract the background absorbance/fluorescence from all readings.

- Calculate the STS activity based on the standard curve generated with the product (pNP or 4-MU).

- For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine IC₅₀ values.[12]

// Nodes

A[label="1. Cell Seeding\n(96-well plate)"];

B[label="2. Compound Treatment\n(Incubate with Inhibitor)"];

C [label="3. Initiate Reaction\n(Add Substrate, e.g., 4-MUS)"];

D [label="4. Incubate at 37°C"];

E [label="5. Stop Reaction\n(Add Stop Solution)"];

F [label="6. Read Plate\n(Fluorescence/Absorbance)"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Conclusion

The endogenous regulation of cholesteryl sulfate metabolism is a highly complex process central to cellular physiology and disease. The delicate balance maintained by the synthetic enzyme SULT2B1b and the catabolic enzyme STS, governed by intricate nuclear receptor signaling pathways, underscores the importance of this metabolite. A thorough understanding of these regulatory networks is paramount for identifying novel therapeutic targets for a spectrum of disorders, from dermatological conditions like X-linked ichthyosis to systemic diseases such as cancer and metabolic syndrome. The continued refinement of analytical and biochemical assays will further empower researchers and drug development professionals to unravel the multifaceted roles of cholesteryl sulfate in human health and disease.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Cholesteryl sulfate sodium | Endogenous Metabolite | PKC | TargetMol [targetmol.com]

- 3. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]

- 5. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]

- 9. Cholesterol Sulfate and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ahajournals.org [ahajournals.org]

- 16. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cholesterol - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Sodium Cholesteryl Sulfate: A Key Signaling Molecule in Keratinocyte Function and Epidermal Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium cholesteryl sulfate (B86663) (SCS), commonly referred to as cholesterol sulfate (CS), has emerged as a critical signaling molecule in the epidermis. Beyond its structural role, CS is a potent regulator of keratinocyte differentiation, proliferation, and the formation of the skin's permeability barrier. The synthesis and degradation of CS are tightly controlled within the distinct layers of the epidermis, and dysregulation of its metabolism is a hallmark of skin disorders such as X-linked ichthyosis (XLI). This technical guide provides a comprehensive overview of the signaling pathways governed by CS in keratinocytes, presents quantitative data on its effects, and details key experimental protocols for its study.

The Cholesterol Sulfate Cycle in the Epidermis

In the epidermis, a dynamic equilibrium known as the "cholesterol sulfate cycle" governs the concentration of CS and cholesterol, potently regulating epidermal homeostasis.[1][2][3] This cycle involves two key enzymes with distinct localizations:

-

Cholesterol Sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol to form cholesterol sulfate.[1][3][4] Its expression and activity increase as keratinocytes differentiate and are particularly high in the lower, viable layers of the epidermis, such as the basal and granular layers.[1][3][4]

-

Steroid Sulfatase (STS): This enzyme hydrolyzes cholesterol sulfate back to cholesterol.[1][3][4] Its activity is highest in the outer layers of the stratum corneum.[4]

This spatial separation of synthesis and degradation creates a concentration gradient of cholesterol sulfate across the epidermis, which is crucial for normal skin function.[3]

Caption: The Cholesterol Sulfate Cycle in the Epidermis.

Quantitative Data on Cholesterol Sulfate in the Epidermis

The concentration of cholesterol sulfate and the activity of the enzymes involved in its metabolism vary significantly across the epidermal layers and are altered in pathological conditions.

| Parameter | Location/Condition | Value | Reference |

| Cholesterol Sulfate Concentration | Inner Stratum Corneum | ~5% of total lipid mass | [3] |

| Outer Stratum Corneum | ~1% of total lipid mass | [3] | |

| Stratum Corneum (X-linked Ichthyosis) | 10-12% of total lipid mass | [1][2][3] | |

| Enzyme Localization | |||

| Cholesterol Sulfotransferase (SULT2B1b) | Basal & Suprabasal Layers | Predominantly Expressed | [1][3] |

| Steroid Sulfatase (STS) | Granular Layer & Stratum Corneum | Peak Activity | [3] |

| Pathological State | |||

| X-linked Ichthyosis (XLI) | Genetic Cause | Steroid Sulfatase (STS) deficiency | [1][2][3] |

| Incidence | 1 in 2,000 to 1 in 6,000 males | [3] |

Cholesterol Sulfate Signaling in Keratinocyte Differentiation

Cholesterol sulfate is not merely a metabolic intermediate but an active signaling molecule that promotes the terminal differentiation of keratinocytes.[1][4] This is achieved through multiple interconnected pathways.

Activation of Protein Kinase C η (PKCη)

Cholesterol sulfate directly activates the eta isoform of protein kinase C (PKCη).[1] This activation is a key event in the signaling cascade that leads to the expression of late differentiation markers.

Upregulation of Differentiation Markers

Treatment of keratinocytes with cholesterol sulfate leads to a significant increase in the expression of key differentiation markers, including:

-

Involucrin (B1238512): An early marker of keratinocyte differentiation, involucrin is a precursor of the cornified envelope.[1][5]

-

Filaggrin and Loricrin: These are late differentiation markers and major components of the cornified envelope.[1][6][7]

-

Transglutaminase 1 (TGM1): This enzyme is crucial for cross-linking proteins to form the cornified envelope.[6]

Studies have shown that CS can increase involucrin mRNA and protein levels by 2- to 3-fold in normal human keratinocytes.[5]

Transcriptional Regulation via RORα and AP-1

Cholesterol sulfate influences gene expression through nuclear receptors and transcription factors:

-

Retinoic Acid Receptor-related Orphan Receptor α (RORα): Cholesterol sulfate is a putative natural ligand for RORα.[8][9] It can induce the expression of RORα, which in turn increases the expression of filaggrin.[8][9]

-

Activator Protein-1 (AP-1): CS stimulates the transcription of involucrin by increasing the levels of the AP-1 family members Fra-1, Fra-2, and JunD.[5]

Caption: Signaling Pathways of SCS in Keratinocyte Differentiation.

Experimental Protocols

This section provides methodologies for key experiments used to investigate the cholesterol sulfate cycle and its effects on keratinocytes.

Keratinocyte Cell Culture and Differentiation

Objective: To culture primary human epidermal keratinocytes and induce differentiation.

Materials:

-

Human epidermal keratinocytes (HEK)

-

Keratinocyte growth medium (KGM)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Hydrocortisone

-

Calcium Chloride (CaCl₂)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Cell Seeding: Plate cryopreserved HEK cells in T-75 flasks containing KGM supplemented with low calcium (around 0.03-0.1 mM) to maintain a basal, proliferative state.[10]

-

Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[11]

-

Induction of Differentiation: When the cells reach approximately 80% confluency, switch to a high-calcium medium (≥1.2 mM CaCl₂) to induce differentiation.[10]

-

Monitoring Differentiation: Observe morphological changes (stratification, decreased proliferation) and analyze the expression of differentiation markers at different time points (e.g., 24, 48, 72 hours) post-calcium switch.

Analysis of Cholesterol Sulfate by Reverse-Phase Thin-Layer Chromatography (RP-TLC)

Objective: To quantify the amount of cholesterol sulfate in serum or cell lysates.

Materials:

-

Serum sample or cell lysate

-

Acetone (cold)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Deionized water

-

Dioxane

-

Sulfuric acid

-

RP-18 TLC plates

-

Developing solvent (e.g., chloroform:methanol:water)

-

Phosphomolybdic acid staining solution

-

Cholesterol standard

-

TLC scanner/densitometer

Protocol:

-

Lipid Extraction: Precipitate proteins from the sample by adding cold acetone, vortexing, and centrifuging. Collect the supernatant containing lipids.[12]

-

SPE Cleanup: Condition a C18 SPE cartridge with methanol and then water. Load the lipid extract and wash to remove interfering substances. Elute the sulfated steroids with methanol.

-

Solvolysis (Desulfation): Add a solution of dioxane and sulfuric acid to the dried eluate and incubate to hydrolyze cholesterol sulfate to cholesterol.

-

TLC Separation: Spot the desulfated sample and cholesterol standards onto an RP-18 TLC plate. Develop the plate in a suitable solvent system.

-

Visualization and Quantification: Dry the plate and spray with phosphomolybdic acid solution, then heat to visualize the cholesterol spots. Quantify the cholesterol concentration using a TLC scanner by comparing the peak areas of the samples to the calibration curve generated from the standards. The initial cholesterol sulfate concentration can then be calculated.[12][13]

Caption: Workflow for RP-TLC Analysis of Cholesterol Sulfate.

Western Blot Analysis of Differentiation Markers

Objective: To determine the protein expression levels of keratinocyte differentiation markers.

Materials:

-

Keratinocyte cell lysates

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-involucrin, anti-filaggrin, anti-loricrin, anti-TGM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse keratinocytes in RIPA buffer and determine the protein concentration.[14]

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

Sodium cholesteryl sulfate is a multifaceted signaling molecule that plays a pivotal role in epidermal homeostasis. The cholesterol sulfate cycle, with its key enzymes SULT2B1b and STS, creates a dynamic signaling environment that is essential for proper keratinocyte differentiation, desquamation, and permeability barrier function. A thorough understanding of the signaling pathways modulated by CS, including the PKC, AP-1, and RORα pathways, has been instrumental in elucidating the pathophysiology of X-linked ichthyosis and offers potential targets for therapeutic intervention in various scaling skin disorders.

Future research should focus on:

-

The identification of specific cell surface receptors for cholesterol sulfate.

-

A more detailed characterization of the downstream targets of CS-activated signaling cascades.

-

The development of modulators of SULT2B1b and STS activity as potential therapeutic agents for skin diseases.

This technical guide provides a foundational understanding of the role of sodium cholesteryl sulfate in keratinocyte biology and offers practical protocols for its investigation. This knowledge is crucial for academic researchers and industry professionals working on the development of novel dermatological therapies.

References

- 1. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cholesterol sulfate in epidermal structure and function: lessons from X-linked ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cholesterol sulfate stimulates involucrin transcription in keratinocytes by increasing Fra-1, Fra-2, and Jun D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Cholesterol sulfate activates multiple protein kinase C isoenzymes and induces granular cell differentiation in cultured murine keratinocytes. | Semantic Scholar [semanticscholar.org]

- 8. Cholesterol sulfate induces expression of the skin barrier protein filaggrin in normal human epidermal keratinocytes through induction of RORα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. keratinocyte-transfection.com [keratinocyte-transfection.com]

- 12. benchchem.com [benchchem.com]

- 13. Simplified method of determination of serum cholesterol sulfate by reverse phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysosomal acid lipase over-expression disrupts lamellar body genesis and alveolar structure in the lung - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Cholesteryl Sulfate in Human Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), the 3β-sulfate ester of cholesterol, has transitioned from being considered a mere metabolic byproduct to a molecule of significant interest in biomedical research.[1] Initially identified in the mid-20th century, its multifaceted roles in crucial physiological processes have been progressively unveiled.[1] This endogenous steroid is now recognized as a key player in skin barrier function, immune regulation, steroidogenesis, and the stabilization of cell membranes.[1][2] Synthesized primarily by the sulfotransferase SULT2B1b, CS is found in various human tissues and fluids, including the skin, adrenal glands, liver, and brain.[2][3] Its unique physicochemical properties, conferred by the addition of a sulfate group, allow it to participate in a distinct set of biological interactions compared to its precursor, cholesterol.[2] Dysregulation of CS levels has been linked to several pathological conditions, notably X-linked ichthyosis.[2][4] This guide provides a comprehensive overview of the discovery, history, and physiological significance of cholesteryl sulfate, presenting quantitative data, detailed experimental protocols, and visualizations of its intricate signaling pathways.

A Historical Timeline of Cholesteryl Sulfate Research

The understanding of cholesteryl sulfate's importance has evolved over several decades, marked by pivotal discoveries that have illuminated its physiological significance.[1]

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1964 | First isolation of cholesteryl sulfate from bovine adrenal glands.[1] | Seymour Lieberman and colleagues | Marked the initial discovery of cholesteryl sulfate as a naturally occurring compound.[1] |

| 1966 | Preliminary observations of cholesteryl sulfate in various human tissues and fluids, including the brain, liver, and kidneys.[1] | H.W. Moser, A.B. Moser, and J.C. Orr | Expanded the known distribution of cholesteryl sulfate in the human body, hinting at its physiological importance.[1] |

| 1967 | Isolation of cholesteryl sulfate from human aortas and adrenal tumors.[1] | N.M. Drayer and Seymour Lieberman | Linked cholesteryl sulfate to cardiovascular tissues and pathologies.[1] |

| 1974 | Proposed a role for cholesteryl sulfate in stabilizing erythrocyte membranes.[1] | Bleau et al. | First suggestion of its function in membrane structure and stability.[1][5] |

| 2003 | Identification of SULT2B1b as the primary enzyme for cholesterol sulfation in humans.[1] | Strott CA, Higashi Y | Elucidated the key biosynthetic pathway for cholesteryl sulfate.[1] |

| 2004 | Crystal structure of the RORα ligand-binding domain in complex with cholesteryl sulfate.[1] | Kallen et al. | Provided structural evidence for cholesteryl sulfate as a natural ligand for the orphan nuclear receptor RORα, revealing its role in transcriptional regulation.[1] |

| 2016 | Discovery of cholesteryl sulfate's role in inhibiting T-cell receptor signaling.[1][6] | Wang et al. | Uncovered a crucial role for cholesteryl sulfate in modulating the adaptive immune response.[1][6] |

Quantitative Data

The concentration of cholesteryl sulfate varies significantly across different human tissues and fluids, reflecting its diverse physiological roles.

Table 2.1: Concentration of Cholesteryl Sulfate in Human Tissues and Fluids

| Tissue/Fluid | Concentration | Notes |

| Plasma/Serum | 1.3 - 2.6 µg/mL | One of the most abundant steroid sulfates in circulation.[7] |

| Red Blood Cells | - | A normal constituent of erythrocyte membranes, contributing to their stability.[5] |

| Platelets | - | Present in platelet membranes and supports adhesion.[5][8] |

| Skin (Epidermis) | Increases from 1% to 5% of total lipids from the basal to the granular layer, then decreases to 1% in the stratum corneum.[9] | Plays a crucial role in epidermal differentiation and barrier function.[9] The heel of the foot has the lowest concentration.[10] |

| Adrenal Glands | 0.05 to 0.8 nmol/mg protein in mitochondria.[11] | Involved in the regulation of steroidogenesis.[11] |

| Liver | Widely distributed.[5] | - |

| Brain | Widely distributed.[3] | - |

| Seminal Plasma | Present.[7] | Implicated in sperm capacitation.[7] |

| Urine and Feces | Present.[5] | Routes of excretion.[5] |

Biosynthesis and Metabolism

The homeostasis of cholesteryl sulfate is tightly regulated by the balance between its synthesis by sulfotransferase 2B1b (SULT2B1b) and its hydrolysis by steroid sulfatase (STS).[12]

The biosynthesis of CS involves two main steps: the activation of inorganic sulfate to form the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and the subsequent transfer of the sulfonate group to cholesterol by SULT2B1b.[4][13] Dietary sulfate is absorbed and activated in a two-step enzymatic reaction catalyzed by the bifunctional PAPS synthase complex.[13] First, ATP sulfurylase (ATPS) generates adenosine-5'-phosphosulfate (B1198388) (APS).[13] Then, the APS kinase (APSK) domain phosphorylates APS to yield PAPS.[13] Finally, SULT2B1b, located mainly in the cytoplasm and Golgi membrane, catalyzes the transfer of the activated sulfate group from PAPS to the 3β-hydroxyl group of cholesterol to produce CS.[13][14]

Conversely, the catabolism of CS back to cholesterol is mediated by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester bond.[15]

Figure 1: Biosynthesis and metabolism of cholesteryl sulfate.

Physiological Roles and Signaling Pathways

Cholesteryl sulfate is a pleiotropic molecule involved in a wide range of physiological processes.[2]

Epidermal Barrier Function

CS is essential for the formation and maintenance of the skin's permeability barrier.[3] In the epidermis, the concentration of CS increases as keratinocytes differentiate, moving from the basal layer to the granular layer.[9] This accumulation of CS stimulates the expression of key differentiation markers like filaggrin and involucrin (B1238512) and activates protein kinase C isoforms, promoting the formation of the cornified envelope.[3] In the outermost layer, the stratum corneum, steroid sulfatase (STS) hydrolyzes CS back to cholesterol, a process critical for proper desquamation (shedding of dead skin cells).[7][9] A deficiency in STS leads to the accumulation of CS and the clinical phenotype of recessive X-linked ichthyosis (RXLI), characterized by impaired desquamation and a defective skin barrier.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Physiological function of cholesterol sulfate and its role in related diseases [xuebao.shsmu.edu.cn]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of T cell receptor signaling by cholesterol sulfate, a naturally occurring derivative of membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cholesterol sulfate in human physiology: what's it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of cholesterol sulfate in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol - Wikipedia [en.wikipedia.org]

- 11. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholesterol sulfate as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Sodium Cholesteryl Sulfate in Steroidogenesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium cholesteryl sulfate (B86663) (CS), a sulfated form of cholesterol ubiquitously present in mammalian tissues, plays a complex and dual role in the intricate process of steroidogenesis. While traditionally viewed as an inert metabolite, emerging evidence highlights its active participation as both a modulator and a substrate in the steroidogenic pathway. This technical guide provides a comprehensive overview of the involvement of CS in steroid hormone biosynthesis, detailing its inhibitory and substrate-level activities, the key enzymes governing its metabolism, and the experimental evidence elucidating its mechanisms of action. This document is intended to serve as a resource for researchers and professionals in endocrinology, biochemistry, and drug development, offering insights into the nuanced regulation of steroidogenesis and potential avenues for therapeutic intervention.

Introduction to Steroidogenesis

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This multi-step enzymatic cascade is fundamental for a vast array of physiological functions, including sexual development, stress response, and metabolic regulation. The initial and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), located on the inner mitochondrial membrane.[1][2][3][4] The transport of cholesterol from the outer to the inner mitochondrial membrane is a critical regulatory point, facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][5][6]

The Inhibitory Role of Cholesteryl Sulfate in Steroidogenesis

A significant body of evidence points to an inhibitory function of sodium cholesteryl sulfate in steroid production. This inhibition appears to be mediated through multiple mechanisms, primarily targeting the availability and transport of the cholesterol substrate.

Downregulation of Steroidogenic Acute Regulatory (StAR) Protein

Studies utilizing the human adrenocortical carcinoma H295R cell line have demonstrated that CS can significantly reduce the production of pregnenolone.[1][7] This effect is directly linked to a decrease in the levels of the StAR protein.[1] Further investigation revealed that CS suppresses the gene expression of StAR, leading to reduced StAR mRNA levels and promoter activity.[7] The reduction in StAR protein compromises the transport of cholesterol into the mitochondria, thereby limiting the substrate available for P450scc and curtailing steroid synthesis.

Allosteric Inhibition of Intramitochondrial Cholesterol Movement

Research using isolated rat adrenal mitochondria has uncovered another layer of inhibition by CS. Exogenously added CS was found to inhibit the conversion of cholesterol to pregnenolone.[8][9] This inhibition is non-competitive with respect to cholesterol and does not affect the activity of the P450scc enzyme itself, suggesting an allosteric mechanism.[8] The data supports the hypothesis that CS inhibits an intramitochondrial cholesterol translocation system, distinct from the StAR protein, that is responsible for moving cholesterol into a steroidogenic pool.[9]

Data Presentation

Table 1: Inhibitory Effects of Sodium Cholesteryl Sulfate on Steroidogenesis

| Parameter | Experimental System | Concentration of CS | Observed Effect | Reference |

| Pregnenolone Production | Human Adrenocortical Carcinoma H295R cells | > 50 µg/ml | Significant (P<0.05) decrease | [1][7] |

| StAR Protein Level | Human Adrenocortical Carcinoma H295R cells | 50 µg/ml | Decrease | [1][7] |

| StAR mRNA Level | Human Adrenocortical Carcinoma H295R cells | Not specified | Decrease | [7] |

| StAR Promoter Activity | Human Adrenocortical Carcinoma H295R cells | Not specified | Decrease | [7] |

| Cholesterol Side-Chain Cleavage | Isolated Rat Adrenal Mitochondria | Ki ≈ 6 µM | Inhibition | [9] |

| Endogenous CS Content | Rat Adrenal Mitochondria | 0.05 - 0.8 nmol/mg protein | Inverse correlation with side-chain cleavage activity | [8] |

Cholesteryl Sulfate as a Substrate: The Sulfated Steroid Pathway

Contrary to its inhibitory role, CS can also serve as a direct precursor in a "sulfated steroid pathway." This parallel route for steroid synthesis involves the direct conversion of sulfated precursors.

Conversion to Pregnenolone Sulfate

The mitochondrial P450scc enzyme system is capable of metabolizing CS to pregnenolone sulfate.[8][10][11] This suggests that steroidogenesis can proceed without the initial removal of the sulfate group. This pathway's existence is further supported by the presence of various sulfated steroids in circulation and tissues.[10][12]

The Pivotal Role of Steroid Sulfatase (STS)

The balance between the inhibitory effects of CS and the pro-steroidogenic potential of free cholesterol is critically regulated by the enzyme steroid sulfatase (STS).

Hydrolysis of Cholesteryl Sulfate

STS, a membrane-bound protein in the endoplasmic reticulum, catalyzes the desulfation of CS and other 3β-hydroxysteroid sulfates, yielding free cholesterol and the respective unconjugated steroids.[1][13] This action effectively removes the inhibitory CS and provides the necessary substrate for the primary steroidogenic pathway.

Stimulation of Steroidogenesis

Overexpression of STS has been shown to increase StAR protein levels and stimulate steroid production.[1] This is attributed to the increased availability of free cholesterol, which can positively influence StAR protein translation and stability.[1] The ubiquitous presence of STS in steroidogenic tissues, including the adrenal glands, ovaries, testes, and placenta, underscores its physiological importance in regulating steroid hormone synthesis.[1][14]

Experimental Protocols

Protocol 1: Cell Culture and Steroidogenesis Assay in H295R Cells

-

Cell Culture: Human adrenocortical carcinoma H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are treated with varying concentrations of sodium cholesteryl sulfate (e.g., 0, 10, 25, 50, 100 µg/ml) for a specified duration (e.g., 24-48 hours).

-

Pregnenolone Assay: After treatment, the culture medium is collected. The concentration of pregnenolone is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Pregnenolone production in CS-treated cells is compared to that of control cells. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Protocol 2: Western Blot Analysis of StAR Protein

-

Cell Lysis: Following treatment as described in Protocol 1, H295R cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the StAR protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.

Protocol 3: RT-PCR for StAR mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated and control H295R cells using a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for the StAR gene. Primers for a housekeeping gene (e.g., GAPDH) are used as an internal control.

-

Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The relative expression of StAR mRNA is determined by comparing the band intensity of StAR to that of the housekeeping gene. For quantitative analysis, real-time PCR (qPCR) is performed.

Mandatory Visualizations

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The steroidogenic acute regulatory protein (StAR): a window into the complexities of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the StAR protein in steroidogenesis: challenges for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol sulphate affects production of steroid hormones by reducing steroidogenic acute regulatory protein level in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol sulfate inhibits adrenal mitochondrial cholesterol side chain cleavage at a site distinct from cytochrome P-450scc. Evidence for an intramitochondrial cholesterol translocator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

Preliminary Investigation of Sodium Cholesteryl Sulfate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cholesteryl sulfate (B86663) (SCS), the sodium salt of cholesteryl sulfate (CS), is an endogenous metabolite implicated in various physiological and pathological processes. Emerging evidence highlights its significant role in the tumor microenvironment, particularly in mediating immune evasion. This technical guide provides a comprehensive overview of the current understanding of SCS in cancer research, focusing on its mechanism of action, relevant signaling pathways, and methods for its investigation. While direct cytotoxic effects of SCS on cancer cells, as measured by IC50 values, are not extensively documented in publicly available literature, its role in promoting cancer progression through other mechanisms is a growing area of interest.

Data Presentation

The following tables summarize quantitative data regarding the expression and effects of cholesteryl sulfate and its synthesizing enzyme, SULT2B1b, in cancer.

Table 1: Cholesteryl Sulfate (CS) and SULT2B1b Levels in Cancer

| Cancer Type | Comparison | Fold Change in Cholesteryl Sulfate/SULT2B1b Expression | Reference |

| Various Cancers | Tumor vs. Surrounding Tissue | 5 to 500-fold increase in CS | [1] |

| Prostate Cancer | Cancerous vs. Normal Tissue | Almost exclusively detected in cancerous tissue | [2] |

| Colon Cancer | Cancerous vs. Normal Tissue | Abundantly produced in cancerous tissue | [3] |

Table 2: Effects of SULT2B1b Modulation on Cancer Cell Phenotypes

| Cell Line | Modulation | Effect | Quantitative Change | Reference |

| Hepa1-6 (Hepatocellular Carcinoma) | SULT2B1b Knockdown | Induced cell-cycle arrest and apoptosis | Significant increase in FAS; decrease in cyclinB1, BCL2, MYC | [4] |

Signaling Pathways